2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole
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Overview
Description
2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a chlorobenzene sulfonyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism by which 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents on the aromatic rings. Examples include:
- 2-(4-Chlorobenzyl)-1,3-thiazole
- 2-(2,5-Difluorophenyl)-1,3-thiazole
Uniqueness
What sets 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole apart is the combination of the chlorobenzene sulfonyl and difluorophenyl groups, which confer unique chemical and physical properties. These properties can enhance its reactivity, stability, and potential biological activity compared to other thiazole derivatives .
Properties
CAS No. |
558462-95-6 |
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Molecular Formula |
C16H10ClF2NO2S2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(2,5-difluorophenyl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H10ClF2NO2S2/c17-10-1-4-12(5-2-10)24(21,22)15(16-20-7-8-23-16)13-9-11(18)3-6-14(13)19/h1-9,15H |
InChI Key |
FTQYKZOSISWJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C2=C(C=CC(=C2)F)F)C3=NC=CS3)Cl |
Origin of Product |
United States |
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